molecular formula C9H7ClF2O2 B1390734 4-Ethoxy-3,5-difluorobenzoyl chloride CAS No. 1017779-21-3

4-Ethoxy-3,5-difluorobenzoyl chloride

Cat. No. B1390734
CAS RN: 1017779-21-3
M. Wt: 220.6 g/mol
InChI Key: HOTODZHRJLEUAJ-UHFFFAOYSA-N
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Description

4-Ethoxy-3,5-difluorobenzoyl chloride is an organic chemical compound with the molecular formula C9H7ClF2O2 . It has a molecular weight of 220.6 .


Molecular Structure Analysis

The InChI code for 4-Ethoxy-3,5-difluorobenzoyl chloride is 1S/C9H7ClF2O2/c1-2-14-6-4-3-5 (9 (10)13)7 (11)8 (6)12/h3-4H,2H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

4-Ethoxy-3,5-difluorobenzoyl chloride is a solid at ambient temperature . More specific physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

Application in Graphene-Based Photovoltaic Devices

4-Ethoxy-3,5-difluorobenzoyl chloride, similar to 3,5-dinitrobenzoyl chloride, has potential applications in the modification of graphene oxide (GO) for use in photovoltaic devices. GO modified with dinitrobenzoyl chloride, for instance, demonstrated significant improvements in power conversion efficiency in poly-(3-hexylthiophene) bulk heterojunction photovoltaic devices (Stylianakis et al., 2012).

Role in Synthesis of Organic Compounds

This compound can be utilized in the synthesis of various organic structures. For example, a study on the synthesis of 5-Substituted 2-Ethoxy-1,3,4-oxadiazoles, employing a similar process, might provide insights into the synthesis pathways where 4-Ethoxy-3,5-difluorobenzoyl chloride could be involved (Wet-osot et al., 2017).

Electrochemical Studies

In electrochemical studies, compounds with similar structures, such as 1-Butyl-3-methyl-1H-imidazolium Tetrafluoroborate, have been investigated for their electrochemical behavior, which might provide a reference for understanding the electrochemical properties of 4-Ethoxy-3,5-difluorobenzoyl chloride (Xiao & Johnson, 2003).

Use in Polymerization Processes

In the field of polymer science, similar compounds have been used as initiators in polymerization processes, such as in the polymerizations of ϵ-caprolactone. This suggests potential roles for 4-Ethoxy-3,5-difluorobenzoyl chloride in initiating various polymerization reactions (Kricheldorf & Langanke, 2002).

Development of Light-Emitting Materials

In the development of light-emitting materials, derivatives of similar compounds have been explored. For instance, bis-pyrazole complexes containing cyclometalated N-heterocyclic carbene ligands have been prepared for use in blue-light emitters, which could be a relevant field for the application of 4-Ethoxy-3,5-difluorobenzoyl chloride (Arnal et al., 2018).

properties

IUPAC Name

4-ethoxy-3,5-difluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O2/c1-2-14-8-6(11)3-5(9(10)13)4-7(8)12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTODZHRJLEUAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901286941
Record name 4-Ethoxy-3,5-difluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3,5-difluorobenzoyl chloride

CAS RN

1017779-21-3
Record name 4-Ethoxy-3,5-difluorobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017779-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-3,5-difluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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